N-(4-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0495256 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone and khellinone, including thiazolopyrimidines, have been synthesized and shown to have significant analgesic and anti-inflammatory activities. These compounds act as cyclooxygenase inhibitors, with some showing high selectivity towards COX-2, an enzyme linked to inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Synthesized derivatives of thiazolopyrimidines have demonstrated antimicrobial efficacy against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, showing potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Anticancer and Anti-5-Lipoxygenase Agents : Research into pyrazolopyrimidines derivatives has uncovered their potential as anticancer and anti-5-lipoxygenase agents, suggesting a promising avenue for the development of new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Structural and Conformational Studies : Investigations into the structural modifications of thiazolopyrimidines have provided insights into their conformational features, which are crucial for understanding their biological activities and interactions. These studies highlight the importance of molecular structure in the development of pharmacologically active compounds (Nagarajaiah et al., 2014).
Synthesis of Novel Derivatives : The synthesis of new thiazolopyrimidine derivatives with potential as biological agents showcases the ongoing exploration of this chemical space for therapeutic applications. These efforts aim to discover compounds with enhanced efficacy and selectivity for various biological targets (Akbari et al., 2008).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-8-6-11(17)4-5-13(8)19-14(21)12-7-18-16-20(15(12)22)9(2)10(3)23-16/h4-7H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSGRDKRUGFEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C(=C(S3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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